molecular formula C8H7N3O B12832052 1-(1H-Pyrazolo[4,3-c]pyridin-4-yl)ethan-1-one

1-(1H-Pyrazolo[4,3-c]pyridin-4-yl)ethan-1-one

Cat. No.: B12832052
M. Wt: 161.16 g/mol
InChI Key: HXDNSZBHGQOPER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-Pyrazolo[4,3-c]pyridin-4-yl)ethan-1-one is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The unique arrangement of nitrogen atoms within the rings imparts distinct chemical and biological properties to these compounds .

Preparation Methods

The synthesis of 1-(1H-Pyrazolo[4,3-c]pyridin-4-yl)ethan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazolopyridine structure .

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

1-(1H-Pyrazolo[4,3-c]pyridin-4-yl)ethan-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the core structure .

Scientific Research Applications

1-(1H-Pyrazolo[4,3-c]pyridin-4-yl)ethan-1-one has found applications in various fields of scientific research:

Mechanism of Action

The mechanism by which 1-(1H-Pyrazolo[4,3-c]pyridin-4-yl)ethan-1-one exerts its effects involves its interaction with specific molecular targets. For instance, certain derivatives of this compound have been found to inhibit extracellular signal-regulated kinases (ERK), which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can modulate cellular processes such as proliferation and apoptosis .

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

1-(1H-pyrazolo[4,3-c]pyridin-4-yl)ethanone

InChI

InChI=1S/C8H7N3O/c1-5(12)8-6-4-10-11-7(6)2-3-9-8/h2-4H,1H3,(H,10,11)

InChI Key

HXDNSZBHGQOPER-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=CC2=C1C=NN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.